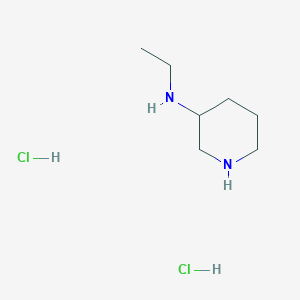

N-ethylpiperidin-3-amine;dihydrochloride

CAS No.:

Cat. No.: VC19777031

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18Cl2N2 |

|---|---|

| Molecular Weight | 201.13 g/mol |

| IUPAC Name | N-ethylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H |

| Standard InChI Key | VCBNYNFIAOSYNL-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1CCCNC1.Cl.Cl |

Introduction

Chemical and Structural Properties

N-Ethylpiperidin-3-amine dihydrochloride has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.13 g/mol . The compound exists as a white to off-white crystalline powder, with its chiral center at the third carbon of the piperidine ring contributing to stereospecific interactions in biological systems . Key structural features include:

-

Piperidine ring: A six-membered heterocycle with five carbons and one nitrogen.

-

Ethyl substitution: Attached to the nitrogen atom, enhancing lipophilicity.

-

Dihydrochloride salt: Improves aqueous solubility and crystallinity .

The compound’s isomeric SMILES is CCN1CCCC@HN.Cl.Cl, reflecting its (R)-configuration in enantiomerically pure forms .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-ethylpiperidin-3-amine dihydrochloride typically involves resolution of racemic mixtures or asymmetric catalysis:

Route 1: Resolution Using D-Mandelic Acid

-

Reaction: Racemic 3-piperidine amide reacts with D-mandelic acid in methyl tert-butyl ether/isopropanol at 65–70°C to form a diastereomeric salt .

-

Filtration: The (R)-enantiomer salt precipitates, yielding 41–42% after drying .

-

Deprotection: Treatment with pivaloyl chloride and subsequent hydrolysis yields the free amine, which is converted to the dihydrochloride salt .

Route 2: Enzymatic Transamination

Immobilized ω-transaminases catalyze the amination of 1-Boc-3-piperidone using isopropylamine as an amine donor, achieving high enantiomeric excess (ee > 99%) .

Process Optimization

-

Solvents: Ethyl acetate, n-propanol, or methanol enhance yield and purity .

-

Scaling: Pilot-scale batches report >95% purity, suitable for pharmaceutical intermediates .

Applications in Research and Industry

Pharmaceutical Intermediates

N-Ethylpiperidin-3-amine dihydrochloride serves as a precursor for:

-

Antipsychotics: Analogues of amisulpride, which modulate dopamine D2/D3 receptors.

-

Anticancer Agents: Induces apoptosis in FaDu hypopharyngeal carcinoma cells via caspase-3 activation.

-

Neuroprotectants: Inhibits acetylcholinesterase (IC₅₀ = 0.8 µM) and butyrylcholinesterase (IC₅₀ = 1.2 µM).

Chemical Synthesis

-

Chiral Building Block: Used in asymmetric synthesis of spirocyclic compounds and β-lactams .

-

Ligand Design: Coordinates transition metals (e.g., Pd, Cu) in cross-coupling reactions .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Serious eye irritation |

| Respiratory | H335 | May cause respiratory irritation |

Regulatory and Environmental Considerations

REACH Compliance

N-Ethylpiperidin-3-amine dihydrochloride is under evaluation by the European Chemicals Agency (ECHA) for:

-

PBT/vPvB Assessment: Screening for persistent, bioaccumulative, and toxic properties .

-

SVHC Identification: Potential inclusion in the Authorisation List due to reproductive toxicity concerns .

Disposal Guidelines

-

Incinerate: At >1,000°C with scrubbers to neutralize HCl emissions .

-

Waste Codes: Classified as hazardous waste (EU waste code: 14 06 02) .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| N-Methylpiperidin-3-amine | C₆H₁₄N₂ | Lower lipophilicity | Antidepressant synthesis |

| (S)-N-Ethylpiperidin-3-amine | C₇H₁₆N₂ | Opposite enantiomer; reduced receptor affinity | Chiral resolution studies |

| 3-Aminopiperidine | C₅H₁₂N₂ | Lacks ethyl group; higher solubility | Peptide mimetics |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume